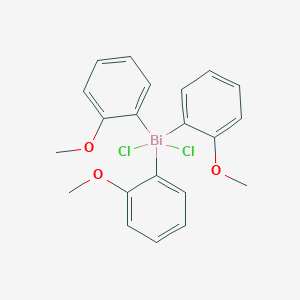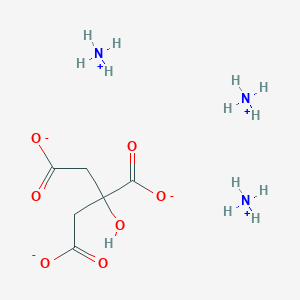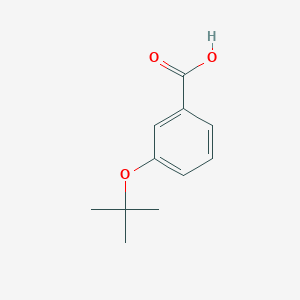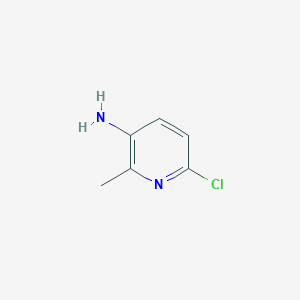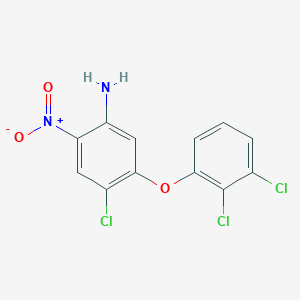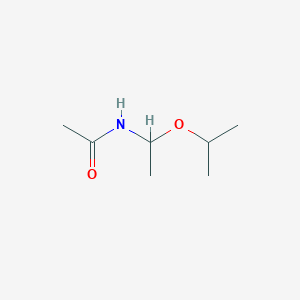
N-(1-Isopropoxyethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide derivatives, including compounds similar to N-(1-Isopropoxyethyl)acetamide, are of significant interest in various fields of chemistry due to their versatile properties and applications. These compounds are often studied for their synthesis methods, molecular structures, chemical reactions, physical and chemical properties.
Synthesis Analysis
The synthesis of acetamide derivatives typically involves multi-step chemical reactions including acetylation, esterification, and ester interchange steps. For instance, 2-hydroxy-N-methyl-N-phenyl-acetamide synthesis involves acetylation of N-methylaniline with chloracetyl chloride, followed by esterification and ester interchange to yield the desired compound (Zhou & Shu, 2002).
Molecular Structure Analysis
Molecular structure analysis, often conducted through X-ray diffraction and NMR spectroscopy, reveals the configuration and spatial arrangement of atoms within the molecule. Studies have investigated the structure of acetamide derivatives, providing insights into their molecular geometry, bond lengths, and angles, which are crucial for understanding their chemical behavior (Kimura & Aoki, 1953).
Chemical Reactions and Properties
Acetamide derivatives undergo various chemical reactions, such as silylation, that modify their structure and enhance their reactivity or stability. For example, the silylation of N-(2-hydroxyphenyl)acetamide leads to the formation of new compounds with distinct properties, investigated through NMR, FTIR spectroscopy, and DFT methods (Nikonov et al., 2016).
Physical Properties Analysis
The physical properties of acetamide derivatives, such as melting and boiling points, solubility, and crystalline structure, are essential for their application in various domains. These properties are influenced by the molecular structure and can be determined using techniques like electron diffraction and crystallography (Matias, Jeffrey, & Ruble, 1988).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are pivotal for the functional application of acetamide derivatives. Studies often focus on understanding these properties through experimental and computational methods to predict the behavior of these compounds in chemical processes (Pukhalskaya et al., 2010).
Wissenschaftliche Forschungsanwendungen
Chemoselective Acetylation for Drug Synthesis
Research by Magadum and Yadav (2018) demonstrates the use of chemoselective acetylation in synthesizing intermediates for antimalarial drugs. This process, facilitated by immobilized lipase, underscores the significance of specific acyl donors and reaction conditions for achieving desired products, highlighting a method for synthesizing compounds related to N-(1-Isopropoxyethyl)acetamide in drug development processes Magadum & Yadav, 2018.
Silylated Derivatives in Molecular Structure Analysis
The work of Nikonov et al. (2016) focuses on the synthesis of silylated derivatives of N-(2-hydroxyphenyl)acetamide, leading to structures with potential applications in material science and analytical chemistry. The structural elucidation of these derivatives provides insights into their chemical properties and potential uses Nikonov et al., 2016.
Muscarinic Agonist Activity
Pukhalskaya et al. (2010) synthesized substituted N-(silatran-1-ylmethyl)acetamides demonstrating partial muscarinic agonist activities. This research contributes to understanding the biological activity of N-(1-Isopropoxyethyl)acetamide derivatives and their potential in developing new therapeutic agents Pukhalskaya et al., 2010.
Anticancer and Anti-inflammatory Properties
Studies on N-acetyldopamine derivatives from Periostracum Cicadae by Yang et al. (2015) explore the medicinal properties of compounds structurally related to N-(1-Isopropoxyethyl)acetamide, revealing their potential in traditional Chinese medicine for treating various conditions Yang et al., 2015.
Synthesis and Structural Analysis for Material Science
Karmakar et al. (2007) and other studies provide insights into the synthesis and structural aspects of acetamide derivatives with implications for material science, highlighting their utility in forming gels, salts, and inclusion compounds with unique physical properties Karmakar et al., 2007.
Safety And Hazards
N-(1-Isopropoxyethyl)acetamide is classified as a combustible liquid . Safety precautions include avoiding heat, sparks, open flames, and hot surfaces. Protective gloves, eye protection, and face protection should be worn when handling this chemical . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish it .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(1-propan-2-yloxyethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-5(2)10-7(4)8-6(3)9/h5,7H,1-4H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMLTXLDRDSMGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(C)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30557390 |
Source


|
| Record name | N-{1-[(Propan-2-yl)oxy]ethyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30557390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Isopropoxyethyl)acetamide | |
CAS RN |
115910-75-3 |
Source


|
| Record name | N-{1-[(Propan-2-yl)oxy]ethyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30557390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


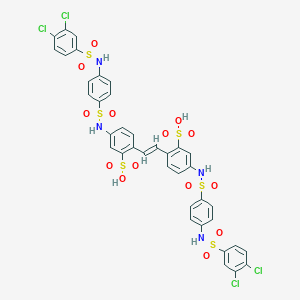
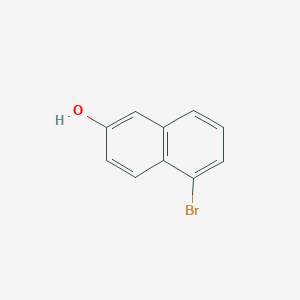
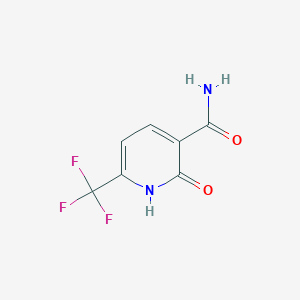
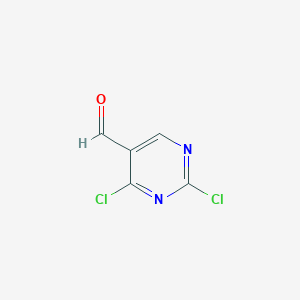
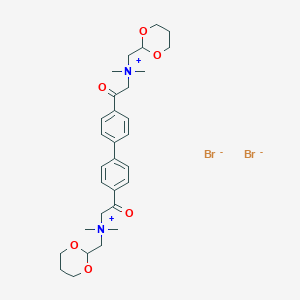
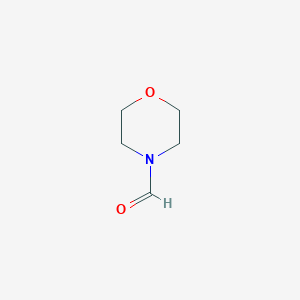
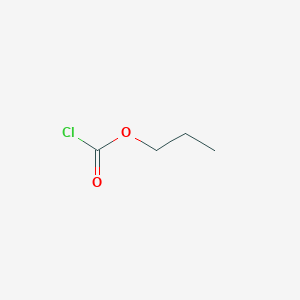
![Furo[3,2-b]pyridine-3-carboxamide](/img/structure/B48040.png)
